molecular formula C9H12O2 B8660978 3-Acetyl-5-heptyn-2-one CAS No. 33831-86-6

3-Acetyl-5-heptyn-2-one

Cat. No.: B8660978
CAS No.: 33831-86-6
M. Wt: 152.19 g/mol
InChI Key: XLCYSOJCXWLOHG-UHFFFAOYSA-N
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Description

3-Acetyl-5-heptyn-2-one is a ketone derivative featuring a seven-carbon chain (heptynone backbone) with a ketone group at position 2, an acetyl substituent at position 3, and a triple bond between carbons 5 and 5. The molecular formula is C₉H₁₂O₂, and its molecular weight is 152.19 g/mol. The acetyl group and alkyne moiety likely confer distinct electronic and steric effects, influencing reactivity and physical characteristics compared to simpler ketones .

Properties

CAS No.

33831-86-6

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

3-but-2-ynylpentane-2,4-dione

InChI

InChI=1S/C9H12O2/c1-4-5-6-9(7(2)10)8(3)11/h9H,6H2,1-3H3

InChI Key

XLCYSOJCXWLOHG-UHFFFAOYSA-N

Canonical SMILES

CC#CCC(C(=O)C)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 3-Acetyl-5-heptyn-2-one and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
This compound C₉H₁₂O₂ 152.19 Ketone, Acetyl, Alkyne Triple bond at C5, acetyl at C3
5-Methyl-3-hepten-2-one C₈H₁₄O 126.20 Ketone, Alkene, Methyl Double bond at C3, methyl at C5
3-Allyl-6-methylhept-5-en-2-one C₁₁H₁₆O 164.24 Ketone, Alkene, Allyl Allyl at C3, methyl at C6
5-Methylhex-5-en-2-one C₇H₁₂O 112.17 Ketone, Alkene, Methyl Shorter chain (C6), methyl at C5

Physical and Chemical Properties

  • Reactivity :

    • The alkyne in this compound introduces electron-withdrawing effects, polarizing the carbonyl group and enhancing electrophilicity compared to alkenic analogs like 5-Methyl-3-hepten-2-one. This makes it more reactive in nucleophilic additions (e.g., Grignard reactions) .
    • The acetyl group at C3 may sterically hinder reactions at the ketone, unlike simpler methyl-substituted ketones .
  • Solubility: Lipophilicity is likely higher in this compound due to the acetyl and alkyne groups, reducing water solubility compared to hydroxylated analogs (e.g., dihydroxyacetophenones in ) .
  • Stability :

    • Acetylenic compounds are prone to polymerization or decomposition under heat or light, necessitating careful storage—a consideration absent for alkenic derivatives like 5-Methyl-3-hepten-2-one .

Research Findings and Trends

  • Synthetic Utility : Acetylenic ketones like this compound are valuable in click chemistry and cycloaddition reactions, leveraging the triple bond’s reactivity .
  • Comparative Boiling Points : While exact data is unavailable, the longer chain and polar groups in this compound suggest a higher boiling point than 5-Methylhex-5-en-2-one (112.17 g/mol) due to increased molecular weight and intermolecular forces .
  • Biological Activity: Hydroxyacetophenones () often exhibit antioxidant properties, but the acetyl-alkyne structure of this compound may reduce such activity compared to phenolic analogs .

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